2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Overview
Description
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is a chemical compound with the molecular formula C10H18F3N. It is primarily used in scientific research and is known for its unique structural properties, which include a cyclohexyl group and trifluoromethyl group attached to a butan-1-amine backbone .
Preparation Methods
The synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 4,4,4-trifluorobutan-1-one, followed by reductive amination to introduce the amine group. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclohexyl group may influence its hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine can be compared with other similar compounds, such as:
2-Cyclohexyl-4,4,4-trifluorobutan-2-amine: Similar structure but with the amine group at a different position, leading to different reactivity and applications.
2-Cyclohexyl-4,4,4-trifluorobutan-1-ol: The hydroxyl group instead of the amine group results in different chemical properties and uses.
Cyclohexylamine: Lacks the trifluoromethyl group, making it less hydrophobic and altering its interaction with biological targets.
Properties
IUPAC Name |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9H,1-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRAIIZAPVMGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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